Tezosentan-d4: A Technical Guide for Researchers and Drug Development Professionals
Tezosentan-d4: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tezosentan-d4, a deuterated analog of the potent dual endothelin receptor antagonist, Tezosentan. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of Tezosentan-d4, with a focus on its critical role in modern analytical and metabolic studies.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research
Tezosentan is a vasodilator that functions as a non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] It was initially investigated for the treatment of acute heart failure.[1] In the pursuit of understanding the pharmacokinetics, metabolism, and bioanalytical quantification of such compounds, stable isotope-labeled internal standards are indispensable tools. The incorporation of deuterium, a stable isotope of hydrogen, into the parent molecule results in a compound, such as Tezosentan-d4, that is chemically identical to the parent drug but possesses a higher mass. This mass difference is the cornerstone of its utility in highly sensitive and specific analytical techniques like mass spectrometry.
The use of a deuterated standard like Tezosentan-d4 allows for precise quantification of the parent drug in complex biological matrices by minimizing variations in sample preparation and instrument response. Its co-elution with the unlabeled analyte in chromatographic systems, coupled with its distinct mass-to-charge ratio (m/z) in a mass spectrometer, makes it an ideal internal standard for pharmacokinetic and bioequivalence studies.
Chemical Structure and Molecular Properties
The fundamental characteristics of Tezosentan-d4 are its chemical structure and molecular weight, which differentiate it from the parent compound, Tezosentan.
Chemical Structure
Tezosentan-d4 is structurally identical to Tezosentan, with the exception of four deuterium atoms replacing four hydrogen atoms on the hydroxyethoxy group. This substitution is strategically placed to be stable and not interfere with the molecule's biological activity while providing a significant mass shift for analytical purposes. The systematic name for Tezosentan-d4 is N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide.[2]
Caption: Chemical structure of Tezosentan-d4.
Molecular Weight and Formula
The incorporation of four deuterium atoms increases the molecular weight of Tezosentan-d4 relative to its parent compound. This mass difference is crucial for its use as an internal standard in mass spectrometry-based assays.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tezosentan | C₂₇H₂₇N₉O₆S | 605.63[1][3][4][5] | 180384-57-0[1][3][4][6][7] |
| Tezosentan-d4 | C₂₇H₂₃D₄N₉O₆S | 609.66[8] | 1794707-10-0[2] |
Synthesis and Characterization
The synthesis of Tezosentan-d4 involves the introduction of deuterium atoms into the Tezosentan molecule. A common strategy is to use a deuterated precursor for the 2-hydroxyethoxy side chain. For instance, deuterated ethylene glycol (D4-ethylene glycol) can be used as a starting material in the synthesis of the N-[6-(2-hydroxyethoxy-d4)...] portion of the molecule. The final product is then purified and rigorously characterized to ensure its chemical and isotopic purity.
Key Characterization Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the exact location of the deuterium atoms and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
Applications in Research and Development
Tezosentan-d4 serves as an invaluable tool in various stages of drug development and research, primarily as an internal standard in bioanalytical methods.
Workflow for Bioanalytical Sample Analysis using Tezosentan-d4
Caption: Bioanalytical workflow using Tezosentan-d4 as an internal standard.
Pharmacokinetic Studies
By enabling accurate quantification of Tezosentan in biological samples, Tezosentan-d4 is crucial for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is vital for dose selection and understanding the drug's behavior in the body.
Bioequivalence Studies
In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the innovator product. The precise and accurate measurement of the active pharmaceutical ingredient (API) in biological fluids is paramount, and Tezosentan-d4 facilitates this by minimizing analytical variability.
Metabolic Profiling
Isotope-labeled compounds can also be used in metabolic studies to trace the fate of a drug in the body. While Tezosentan-d4 is primarily used as an internal standard, other isotopically labeled versions of Tezosentan (e.g., with ¹³C or ¹⁵N) can be synthesized to investigate its metabolic pathways.
Experimental Protocol: Quantification of Tezosentan in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of Tezosentan in human plasma.
Objective: To determine the concentration of Tezosentan in human plasma samples using a validated LC-MS/MS method with Tezosentan-d4 as the internal standard.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Tezosentan reference standard
-
Tezosentan-d4 internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well collection plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Tezosentan and Tezosentan-d4 in methanol (1 mg/mL).
-
Prepare serial dilutions of the Tezosentan stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare a working solution of Tezosentan-d4 (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 200 µL of the Tezosentan-d4 working solution.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient elution
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization mode: Electrospray Ionization (ESI), Positive
-
MRM transition for Tezosentan: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
MRM transition for Tezosentan-d4: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
-
-
Data Analysis:
-
Integrate the peak areas for both Tezosentan and Tezosentan-d4.
-
Calculate the peak area ratio (Tezosentan/Tezosentan-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tezosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Tezosentan-d4 is an essential tool for the accurate and precise quantification of Tezosentan in biological matrices. Its use as an internal standard in LC-MS/MS assays is a well-established and reliable method that underpins critical studies in drug metabolism, pharmacokinetics, and bioequivalence. This guide provides a foundational understanding of the chemical properties and applications of Tezosentan-d4 for scientists and researchers in the pharmaceutical industry.
References
-
Axios Research. Tezosentan-d4. [Link]
-
Pharmaffiliates. Tezosentan-d4. [Link]
-
DrugFuture. Tezosentan. [Link]
-
ResearchGate. Chemical structure of the drug tezosentan. [Link]
-
precisionFDA. TEZOSENTAN. [Link]
-
Wikipedia. Tezosentan. [Link]
-
CAS Common Chemistry. Tezosentan. [Link]
-
PubChem. Tezosentan. [Link]
Sources
- 1. Tezosentan - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [precision.fda.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tezosentan [drugfuture.com]
- 7. Tezosentan | C27H27N9O6S | CID 151174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tezosentan - CAS - 180384-57-0 | Axios Research [axios-research.com]
